Tasidotin

Übersicht

Beschreibung

Tasidotin ist ein synthetisches Derivat des marinen Depsipeptids Dolastatin-15. Es ist eine oral aktive Verbindung, die auf Mikrotubuli abzielt und derzeit in der klinischen Bewertung für die Krebsbehandlung eingesetzt wird . This compound hat vielversprechende Ergebnisse bei der Hemmung der Proliferation verschiedener Krebszelllinien und der Störung der Mitose gezeigt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .

Vorbereitungsmethoden

Tasidotin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Dolastatin-15 ausgehen. Der Syntheseweg beinhaltet die Modifikation der Dolastatin-15-Struktur, um seine Stabilität und Bioverfügbarkeit zu verbessern . Die wichtigsten Schritte bei der Synthese umfassen die Bildung von Peptidbindungen, den Schutz und die Entschützung von funktionellen Gruppen sowie die Reinigung des Endprodukts . Industrielle Produktionsverfahren für this compound umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Tasidotin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird this compound als Modellverbindung verwendet, um die Reaktivität und Stabilität von Depsipeptiden zu untersuchen . In der Biologie wird es verwendet, um die Mechanismen der Mikrotubuli-Dynamik und Zellteilung zu untersuchen . In der Medizin wird this compound auf sein Potenzial als Antikrebsmittel untersucht, wobei Studien seine Fähigkeit zeigen, das Tumorwachstum in verschiedenen Krebsmodellen zu hemmen . In der Industrie wird this compound bei der Entwicklung neuer therapeutischer Mittel und Medikamententrägersysteme eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die gezielte Beeinflussung von Mikrotubuli, die wesentliche Bestandteile des Zellskeletts sind . Es hemmt die Polymerisation von Tubulin zu Mikrotubuli und stört so die dynamische Instabilität von Mikrotubuli . Diese Störung führt zur Hemmung der Mitose und Zellproliferation . Der Hauptmetabolit von this compound, this compound-C-Carboxylat, spielt ebenfalls eine wichtige Rolle bei seinem Wirkmechanismus, indem er die Auswirkungen auf die Mikrotubuli-Dynamik verstärkt . Zu den molekularen Zielstrukturen von this compound gehören Tubulin und andere Proteine, die an der Mikrotubuli-Dynamik beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Tasidotin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, this compound is used as a model compound to study the reactivity and stability of depsipeptides . In biology, it is used to investigate the mechanisms of microtubule dynamics and cell division . In medicine, this compound is being evaluated for its potential as an anticancer agent, with studies showing its ability to inhibit tumor growth in various cancer models . In industry, this compound is used in the development of new therapeutic agents and drug delivery systems .

Wirkmechanismus

Tasidotin exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton . It inhibits the polymerization of tubulin into microtubules, thereby disrupting the dynamic instability of microtubules . This disruption leads to the inhibition of mitosis and cell proliferation . This compound’s major metabolite, this compound C-carboxylate, also plays a significant role in its mechanism of action by enhancing the effects on microtubule dynamics . The molecular targets of this compound include tubulin and other proteins involved in microtubule dynamics .

Vergleich Mit ähnlichen Verbindungen

Tasidotin ähnelt anderen Mikrotubuli-zielgerichteten Wirkstoffen wie Taxanen, Epothilonen und Vinca-Alkaloiden . Es hat einen einzigartigen Wirkmechanismus, der es von diesen Verbindungen abhebt . Im Gegensatz zu Taxanen und Epothilonen, die Mikrotubuli stabilisieren, verstärkt this compound die dynamische Instabilität von Mikrotubuli an ihren Minusenden . Diese einzigartige Eigenschaft macht this compound zu einer wertvollen Ergänzung im Arsenal der Mikrotubuli-zielgerichteten Wirkstoffe für die Krebstherapie . Zu den ähnlichen Verbindungen zu this compound gehören Dolastatin-15, Soblidotin und andere Depsipeptid-Derivate .

Biologische Aktivität

Tasidotin (ILX-651) is a synthetic derivative of the marine depsipeptide dolastatin-15, primarily developed for its antitumor properties. This compound exhibits unique biological activities, particularly through its interaction with microtubules, which are crucial for cell division. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound's primary mechanism involves the modulation of microtubule dynamics rather than direct inhibition of tubulin polymerization. Key findings include:

- Inhibition of Cell Proliferation : this compound inhibited the proliferation of MCF7/GFP breast cancer cells with an IC(50) of 63 nmol/L and mitosis with an IC(50) of 72 nmol/L .

- Microtubule Dynamics : It weakly inhibited tubulin polymerization (IC(50) ~30 μmol/L) but significantly suppressed dynamic instability at microtubule plus ends, reducing the shortening rate and increasing catastrophe frequency .

- Metabolite Activity : The major intracellular metabolite, this compound C-carboxylate, was found to be 10 to 30 times more potent than this compound itself in altering microtubule dynamics .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated across several studies:

- Half-Life : this compound exhibits a biphasic plasma concentration decline with an effective half-life of approximately 55 minutes .

- Excretion : About 11% of the administered dose is excreted unchanged in urine .

- Dose Escalation Studies : In various phase I trials, doses ranged from 7.8 to 62.2 mg/m², with neutropenia identified as the principal dose-limiting toxicity .

Antitumor Efficacy

This compound has demonstrated broad antitumor activity across various cancer types:

| Cancer Type | Observed Response | IC(50) (nmol/L) |

|---|---|---|

| Breast Carcinoma | Inhibition of MCF7 cells | 63 |

| Ovarian Carcinoma | Potent activity | <100 |

| Prostate Carcinoma | Significant inhibition | <100 |

| Melanoma | Notable responses | <100 |

In preclinical models, this compound has shown complete tumor regression in human breast carcinoma and melanoma xenograft models, indicating its potential effectiveness against solid tumors .

Case Studies

Several clinical trials have highlighted this compound's efficacy and safety profile:

- Phase I Study in Advanced Solid Tumors :

- Neutropenia as a Dose-Limiting Toxicity :

- Clinical Outcomes :

Eigenschaften

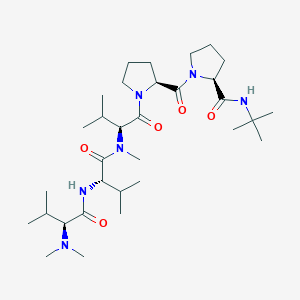

CAS-Nummer |

192658-64-3 |

|---|---|

Molekularformel |

C32H58N6O5 |

Molekulargewicht |

606.8 g/mol |

IUPAC-Name |

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

QMCOCIWNMHBIIA-LROMGURASA-N |

SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C |

Kanonische SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

Sequenz |

VVVPP |

Synonyme |

BSF 223651 BSF-223651 BSF223651 ILX 651 ILX-651 ILX651 LU 223651 LU-223651 LU223651 syn-D cpd synthadotin tasidotin tasidotin hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.